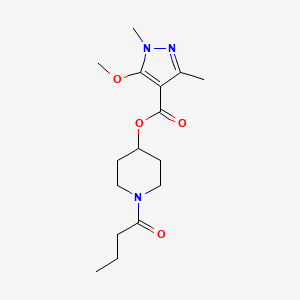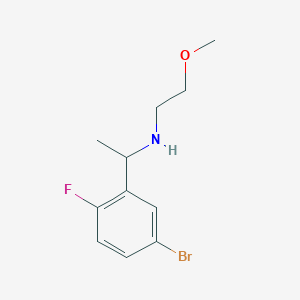![molecular formula C18H23N3O B7682029 N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications.
科学的研究の応用
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been investigated as a potential treatment for epilepsy, anxiety disorders, and addiction.
作用機序
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide increases the levels of GABA in the brain, which has a calming effect on the nervous system.
Biochemical and Physiological Effects:
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has been shown to increase GABA levels in the brain, which has a calming effect on the nervous system. It has been investigated for its potential to treat epilepsy, anxiety disorders, and addiction. N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide can be difficult to synthesize, and its effects on other enzymes and neurotransmitters in the brain are not fully understood.
将来の方向性
There are several areas of future research for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, including investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide and its effects on other enzymes and neurotransmitters in the brain. Finally, there is a need for the development of more efficient synthesis methods for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide to make it more accessible for research and potential therapeutic use.
In conclusion, N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is a novel GABA aminotransferase inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential to treat epilepsy, anxiety disorders, and addiction, and has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. While there are several advantages to using N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide in lab experiments, there are also limitations, including the difficulty of synthesizing the compound and the need for further research to fully understand its effects on other enzymes and neurotransmitters in the brain. Despite these limitations, there are several areas of future research for N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide, including investigating its potential as a treatment for other neurological and psychiatric disorders and developing more efficient synthesis methods.
合成法
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is synthesized through a multistep process that involves the reaction of 1-cyanocyclopropane with piperidine, followed by the addition of benzoyl chloride to form the final product. The synthesis of N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
特性
IUPAC Name |
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c19-13-18(8-9-18)14-21-10-4-5-15(12-21)11-20-17(22)16-6-2-1-3-7-16/h1-3,6-7,15H,4-5,8-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSXCADMHTVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2(CC2)C#N)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![2-[4-[(4-Methylsulfanylphenyl)methylamino]oxan-4-yl]ethanol](/img/structure/B7681997.png)
![2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![4-[(5-Fluoro-2-methoxycarbonylphenyl)sulfonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B7682006.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![Tert-butyl 2-(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)pyrazolidine-1-carboxylate](/img/structure/B7682018.png)
![4-[2-[(2-Hydroxy-1,3-dihydroindene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7682021.png)

![2-[cyclopropyl(1-pyridin-2-ylethyl)amino]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7682050.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)